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molecular formula C23H18N2O3 B8373222 4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid

4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid

Cat. No. B8373222
M. Wt: 370.4 g/mol
InChI Key: KTPAJIOUJCTILD-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a solution of 1,2-diphenylethanone (392 mg, 2.0 mmol), 4-formylbenzoic acid (274 mg, 1.8 mmol) and urea (324 mg, 5.4 mmol) in EtOH (40 mL) was added concentrated HCl (0.17 mL). The mixture was stirred at 85° C. for 3 days. The volatiles were removed under reduced pressure and standard aqueous/EtOAc workup procedure was followed. Purification by inverse-phase column to afford Compound 90 as a tan powder (11 mg, 2%). 1H NMR (MeOH-d4 500 MHz TMS): δ 7.99 (d, J=7.0 Hz, 2H), 7.47 (d, J=7.0 Hz, 2H), 7.25 (s, 5H), 7.03 (s, 3H), 6.85 (s, 2H), 5.40 (s, 1H); MS (ESI): m/z 371.0 [M+1]+.
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
2%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]([C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1)=O.[NH2:27][C:28]([NH2:30])=[O:29].Cl>CCO>[O:29]=[C:28]1[NH:30][CH:16]([C:18]2[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=2)[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:27]1

Inputs

Step One
Name
Quantity
392 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
274 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
324 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.17 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by inverse-phase column

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O=C1NC(=C(C(N1)C1=CC=C(C(=O)O)C=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 1.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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